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Compound of Interest

Compound Name:
3-Bromo-6-chloro-2-

methylimidazo[1,2-b]pyridazine

Cat. No.: B178490 Get Quote

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal

chemistry, yielding derivatives with a broad spectrum of pharmacological activities.[1]

Researchers have extensively explored this heterocyclic system, leading to the development of

potent inhibitors for various biological targets. This guide provides a comparative analysis of

the efficacy of different imidazo[1,2-b]pyridazine derivatives across key therapeutic areas,

supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Key Kinases
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents,

primarily through the inhibition of critical kinases involved in tumor growth and proliferation,

such as mTOR and Bruton's tyrosine kinase (BTK).[2][3]

mTOR Inhibition
Several novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as

potent ATP-competitive mTOR inhibitors.[4] Compounds A17 and A18 demonstrated significant

mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[4] These

compounds also exhibited potent anti-proliferative activity against various human cancer cell

lines, particularly non-small cell lung cancer lines A549 and H460.[4]

Table 1: Comparative in vitro efficacy of Imidazo[1,2-b]pyridazine derivatives as mTOR

inhibitors and their anti-proliferative activity.
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Compound mTOR IC50 (μM)[4] A549 IC50 (μM)[4] H460 IC50 (μM)[4]

A17 0.067 0.04 0.02

A18 0.062 0.03 0.03

Another study identified compound 11 as a potent dual PI3K/mTOR inhibitor, exhibiting 94.9%

inhibition of PI3Kα and 42.99% inhibition of mTOR at a concentration of 1 nM.[5][6] This

compound also showed nanomolar antiproliferative effects in pulmonary fibroblasts.[5][6]

Bruton's Tyrosine Kinase (BTK) Inhibition
A series of imidazo[1,2-b]pyridazine derivatives have been developed as irreversible BTK

inhibitors. Notably, compound 22 displayed potent BTK inhibition with an IC50 of 1.3 nM and

exhibited excellent selectivity across a panel of 310 kinases.[3][7] This compound, named

TM471-1, has advanced into Phase I clinical trials.[3][7]

Table 2: Kinase inhibitory activity of selected Imidazo[1,2-b]pyridazine BTK inhibitors.

Compound BTK IC50 (nM)[3]

Compound 22 (TM471-1) 1.3

The development of these potent and selective kinase inhibitors highlights the potential of the

imidazo[1,2-b]pyridazine scaffold in oncology.

Neurodegenerative Diseases: Targeting
Cholinesterases and Amyloid Plaques
Imidazo[1,2-b]pyridazine derivatives have also been investigated for their potential in treating

neurodegenerative diseases like Alzheimer's disease by targeting acetylcholinesterase (AChE)

and β-amyloid plaques.

Acetylcholinesterase (AChE) Inhibition
Certain 3-nitro-6-amino-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated

potent AChE inhibitory activity.[8][9] Specifically, compounds 5c and 5h exhibited IC50 values
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of 50 nM and 40 nM, respectively.[9]

Table 3: Comparative efficacy of Imidazo[1,2-b]pyridazine derivatives as AChE inhibitors.

Compound AChE IC50 (nM)[9]

5c 50

5h 40

Ligands for β-Amyloid Plaques
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their

binding affinity to synthetic Aβ1-40 aggregates.[10] The binding affinities, represented by Ki

values, ranged from 11.0 to over 1000 nM.[10] The derivative 2-(4′-Dimethylaminophenyl)-6-

(methylthio)imidazo[1,2-b]pyridazine (4) showed a high binding affinity with a Ki of 11.0 nM.[10]

Table 4: Binding affinities of Imidazo[1,2-b]pyridazine derivatives to Aβ1-40 aggregates.

Compound Ki (nM)[10]

4 11.0 ± 1.5

5 25.3 ± 3.1

6 33.7 ± 4.2

Antifungal Activity
Recent studies have explored the antifungal potential of 3,6-disubstituted imidazo[1,2-

b]pyridazine derivatives against various phytopathogenic fungi.[11] Several compounds

exhibited excellent and broad-spectrum antifungal activities.[11] For instance, compound 4j

showed promising potency against several fungal strains with EC50 values ranging from 4.0 to

7.7 μg/mL.[12]

Table 5: Antifungal activity of a selected Imidazo[1,2-b]pyridazine derivative.
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Compound
Fusarium
solani EC50
(μg/mL)[12]

Pyricularia
oryzae
EC50
(μg/mL)[12]

Alternaria
brassicae
EC50
(μg/mL)[12]

Valsa mali
EC50
(μg/mL)[12]

Alternaria
alternata
EC50
(μg/mL)[12]

4j 6.3 7.7 7.1 7.5 4.0

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro mTOR Kinase Assay
This assay measures the phosphotransferase activity of mTORC1.[13]

Cell Lysis and Immunoprecipitation: Cells are lysed using a CHAPS lysis buffer. The

mTORC1 complex is then immunoprecipitated using antibodies against components of the

complex, such as Raptor or mTOR itself.[14]

Kinase Reaction: The immunoprecipitated mTORC1 is washed and incubated with a purified

substrate (e.g., 4E-BP1 or a peptide substrate) in a kinase assay buffer containing ATP

(including [γ-32P]ATP for radioactive detection).[15] The reaction is typically incubated at

30°C for 30-60 minutes.[13]

Detection: The reaction is stopped, and the phosphorylation of the substrate is analyzed. For

radioactive assays, the reaction mixture is spotted on P81 phosphocellulose paper, washed,

and the incorporated radioactivity is measured using a scintillation counter.[15] For non-

radioactive methods, the phosphorylated substrate is detected by Western blotting using a

phospho-specific antibody.[13]

In Vitro BTK Kinase Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by BTK.[16]

Reagent Preparation: Serial dilutions of the test compounds are prepared in DMSO. A

solution of BTK enzyme and a biotinylated peptide substrate are prepared in a kinase buffer.
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[16]

Kinase Reaction: In a 384-well plate, the BTK enzyme is added, followed by the test

compound or DMSO (control). After a pre-incubation period, the kinase reaction is initiated

by adding a solution containing the biotinylated peptide substrate and ATP.[16]

Detection: The reaction is stopped by adding a solution containing TR-FRET detection

reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin

conjugate). After incubation, the plate is read on a TR-FRET-compatible plate reader. The

TR-FRET ratio is calculated and plotted against the inhibitor concentration to determine the

IC50 value.[16]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored

product.[17]

Reagent Preparation: An assay buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0), AChE

enzyme stock solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-

dithiobis(2-nitrobenzoic acid) (DTNB) solution are prepared.[18]

Assay Procedure: In a 96-well plate, the AChE enzyme is added to the wells, followed by the

test compound at various concentrations or a vehicle control. After a pre-incubation period,

the reaction is initiated by adding a mixture of ATCI and DTNB.[18]

Measurement: The absorbance is measured spectrophotometrically at 412 nm at multiple

time points. The rate of the reaction is determined, and the percentage of inhibition is

calculated for each concentration of the test compound to determine the IC50 value.[18]

Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided

below using Graphviz.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-

b]pyridazine derivatives on mTORC1.
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Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the inhibition of BTK by

imidazo[1,2-b]pyridazine derivatives.
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Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay using the

Ellman's method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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